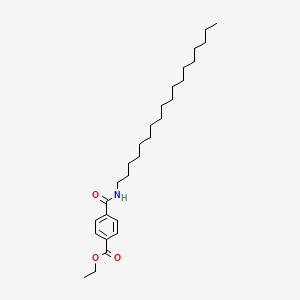![molecular formula C7H14O4 B14416255 1-Methoxy-2-[(2-methoxypropan-2-yl)oxy]ethen-1-ol CAS No. 87395-46-8](/img/no-structure.png)
1-Methoxy-2-[(2-methoxypropan-2-yl)oxy]ethen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-2-[(2-methoxypropan-2-yl)oxy]ethen-1-ol is an organic compound that belongs to the class of glycol ethers. It is a colorless liquid with a mild, pleasant odor. This compound is known for its versatility and is used in various industrial applications, including as a solvent in paints, coatings, and inks .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methoxy-2-[(2-methoxypropan-2-yl)oxy]ethen-1-ol can be synthesized by reacting propylene oxide with methanol in the presence of zinc-magnesium-aluminium (ZnMgAl) catalysts . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1-Methoxy-2-[(2-methoxypropan-2-yl)oxy]ethen-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
1-Methoxy-2-[(2-methoxypropan-2-yl)oxy]ethen-1-ol has a wide range of scientific research applications:
Chemistry: Used as a solvent in various chemical reactions and processes.
Biology: Employed in the preparation of biological samples and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a solvent for pharmaceutical formulations.
Industry: Utilized in the production of paints, coatings, inks, and cleaning agents
Mecanismo De Acción
The mechanism of action of 1-Methoxy-2-[(2-methoxypropan-2-yl)oxy]ethen-1-ol involves its interaction with various molecular targets and pathways. As a solvent, it facilitates the dissolution of other compounds, enhancing their reactivity and availability. In biological systems, it may interact with cellular membranes and proteins, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
1-Methoxypropan-2-ol: A similar glycol ether with comparable solvent properties.
Propylene glycol methyl ether acetate: Another glycol ether used in similar applications but with different chemical properties.
Uniqueness
1-Methoxy-2-[(2-methoxypropan-2-yl)oxy]ethen-1-ol is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to act as a solvent in a wide range of applications makes it particularly valuable in industrial and research settings .
Propiedades
| 87395-46-8 | |
Fórmula molecular |
C7H14O4 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
1-methoxy-2-(2-methoxypropan-2-yloxy)ethenol |
InChI |
InChI=1S/C7H14O4/c1-7(2,10-4)11-5-6(8)9-3/h5,8H,1-4H3 |
Clave InChI |
NFFJLSOLBCQTBJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(OC)OC=C(O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one](/img/structure/B14416175.png)



![7-Chloro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole-2,3-dione](/img/structure/B14416208.png)


![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B14416236.png)

